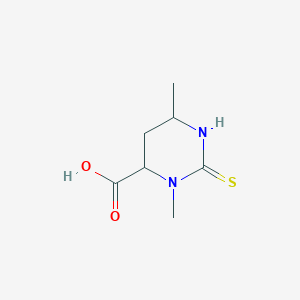

3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

3,6-dimethyl-2-sulfanylidene-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c1-4-3-5(6(10)11)9(2)7(12)8-4/h4-5H,3H2,1-2H3,(H,8,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAJZCNTWUHNTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C(=S)N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Key Reactions

1.1. Preparation via Thionation of Orotic Acid Derivatives

A notable method involves the conversion of orotic acid derivatives into thioxo-pyrimidine carboxylic acids by thionation using phosphorus pentasulfide (P₂S₅) in pyridine solvent. For instance, anhydrous orotic acid (2,6-dihydroxy-pyrimidine-4-carboxylic acid) is dissolved in warm pyridine, followed by the addition of P₂S₅ and heating at 90°C for 60 minutes. After cooling, the mixture is acidified with hydrochloric acid, precipitating the desired thioxo compound as a crystalline solid, though often mixed with unreacted starting material.

1.2. Reduction and Functional Group Transformation

6-Thioorotic acid, a key intermediate, can be further reduced in glacial acetic acid under nitrogen atmosphere with zinc powder at 60-64°C to yield 2-oxo-6-thioxo-hexahydropyrimidine-4-carboxylic acid zinc salt. Subsequent treatment with oxalic acid and lyophilization affords the free acid form of the compound with approximately 71% yield. The process involves careful control of temperature and vacuum to remove volatile impurities.

1.3. Oxidation and Permanganate Treatment

Another approach involves oxidation of 4,6-dimethyl-2-hydroxypyrimidine with potassium permanganate in alkaline medium at 70°C, followed by acidification and recrystallization to obtain pyrimidine carboxylic acid derivatives. This method is useful for preparing dimethyl-substituted pyrimidine carboxylates, which can be further transformed into the thioxo derivatives.

1.4. Ammonolysis and Esterification

Dimethyl 2-oxo-hexahydropyrimidine-4,6-dicarboxylate can be ammonolyzed to yield 2-oxo-hexahydropyrimidine-4,6-dicarboxamide, which serves as a precursor for further modifications. Esterification and substitution reactions using bromomethyl acetate and triethylamine in acetonitrile/acetone mixtures allow for introduction of functional groups and purification of intermediates.

1.5. Dehydration and Cyclization

Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is prepared by treating the corresponding hydroxy derivative with p-toluenesulfonic acid under reflux, achieving dehydration and ring closure with an overall yield of 78%. This method involves a one-pot synthesis with potassium hydroxide in ethanol, followed by acid-catalyzed dehydration.

Reaction Conditions and Yields

| Step | Starting Material / Intermediate | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Anhydrous orotic acid | Pyridine, P₂S₅, 90°C, 1 hr | 2-hydroxy-6-mercapto-4-pyrimidinecarboxylic acid (mixture) | - | Product mixed with unreacted orotic acid |

| 2 | 6-Thioorotic acid | Glacial acetic acid, Zn powder, 60-64°C, 1.5 hr | 2-oxo-6-thioxo-hexahydropyrimidine-4-carboxylic acid (zinc salt) | 71 | Purified by oxalic acid treatment and lyophilization |

| 3 | 4,6-Dimethyl-2-hydroxypyrimidine | NaOH, KMnO₄, 70°C, 3-4 hr | Dimethyl 2-hydroxypyrimidine-4,6-dicarboxylate | - | Followed by acidification and recrystallization |

| 4 | Dimethyl 2-oxo-hexahydropyrimidine-4,6-dicarboxylate | Ammonolysis, NH₃, room temp | 2-oxo-hexahydropyrimidine-4,6-dicarboxamide | 72 | White solid product |

| 5 | Ethyl 4,6-dimethyl-2-hydroxypyrimidine-5-carboxylate | p-Toluenesulfonic acid, reflux, 1.5 hr | Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 78 | One-pot dehydration and cyclization |

Characterization and Analytical Data

Summary of Preparation Methodologies

| Method Type | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionation with P₂S₅ | Phosphorus pentasulfide, pyridine | 90°C, 1 hr | Direct conversion of orotic acid | Mixture with unreacted acid; purification needed |

| Reduction with Zinc | Zinc powder, glacial acetic acid | 60-64°C, nitrogen atmosphere | High yield of free acid form | Requires inert atmosphere and vacuum steps |

| Oxidation with KMnO₄ | Potassium permanganate, NaOH | 70°C, several hours | Effective for methyl-substituted precursors | Multi-step, requires careful control |

| Ammonolysis and Esterification | Ammonia, bromomethyl acetate | Room temperature, 48 hr | Functional group diversification | Longer reaction times, multiple purification steps |

| Dehydration and Cyclization | p-Toluenesulfonic acid | Reflux, 1.5 hr | One-pot, good overall yield | Requires acid catalyst and reflux conditions |

Research Findings and Notes

The thionation step using phosphorus pentasulfide is a classical and effective approach for introducing the thioxo group at position 2 of the pyrimidine ring. However, the reaction often yields mixtures requiring further purification.

Reduction of thioorotic acid intermediates with zinc in acetic acid under nitrogen provides a practical route to the hexahydropyrimidine derivatives, with yields around 70%. The process demands careful control of atmosphere and temperature to avoid side reactions and degradation.

Oxidation of methyl-substituted hydroxypyrimidines with potassium permanganate is a useful method to generate carboxylate intermediates, which can be further transformed into the target compound through ammonolysis and dehydration steps.

The combined use of spectroscopic and crystallographic techniques confirms the integrity and purity of the synthesized compounds, supporting the validity of the preparation methods.

This comprehensive review of preparation methods for 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid highlights the importance of stepwise functional group transformations starting from orotic acid derivatives, employing thionation, reduction, oxidation, ammonolysis, and dehydration reactions under controlled conditions to achieve high yields and purity. The data tables summarize key reaction parameters and outcomes, providing a valuable resource for researchers and industrial chemists engaged in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

DMTHPCA has shown potential as a bioactive compound in medicinal chemistry. Its structural characteristics suggest that it may interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity:

Research indicates that DMTHPCA exhibits antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Enzyme Inhibition:

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. This feature could be beneficial in designing inhibitors for diseases such as cancer or diabetes where enzyme regulation is crucial .

Biochemical Research

In biochemical research, DMTHPCA serves as a useful reagent in various assays and experimental setups.

Proteomics:

DMTHPCA is utilized in proteomics for studying protein interactions and modifications. Its ability to form stable complexes with proteins allows researchers to investigate protein functions and pathways more effectively .

Photoprotective Agent:

The compound has been studied for its role as a photoprotective agent during photolysis processes. This application is particularly relevant in studies involving light-sensitive biological materials, where DMTHPCA can help stabilize compounds against photodegradation .

Material Science

DMTHPCA's unique chemical structure also lends itself to applications in material science.

Polymer Synthesis:

The compound can be used as a monomer or additive in polymer synthesis, enhancing the properties of the resulting materials. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Nanomaterials:

Recent studies have indicated that DMTHPCA can be utilized in the synthesis of nanomaterials. Its chemical reactivity allows for the functionalization of nanoparticles, which can be applied in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Mechanism of Action

The mechanism by which 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on NMR Chemical Shifts

| Position | Substituent in Target Compound | Substituent in Analog | Observed Shift Difference (ppm) |

|---|---|---|---|

| 2 | Thioxo (C=S) | Chloro (Cl) | +0.8–1.2 in Region A |

| 3/6 | Methyl (CH₃) | Hydrogen (H) | Minimal shift (<0.1 ppm) |

Thioxo vs. Oxo Groups

Thioxo-containing pyrimidines (e.g., the target compound) exhibit greater nucleophilicity at the sulfur atom compared to oxo (C=O) analogs, influencing their interactions in biological systems or coordination chemistry. For instance, thioxo groups in compounds like 4j () enhance binding to metal ions or enzymatic active sites .

Carboxylic Acid vs. Ester Derivatives

The carboxylic acid moiety in the target compound enables hydrogen bonding and salt formation, critical for solubility and bioavailability. In contrast, ester derivatives (e.g., coumarin-linked analogs in ) prioritize lipophilicity, making them more suitable for membrane penetration in drug delivery .

Biological Activity

3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Molecular Formula: C7H12N2O2S

Molecular Weight: 188.25 g/mol

InChI: InChI=1S/C7H12N2O2S/c1-4-3-5(6)6(8)10-7(9)11/h3-4,8H,1-2H3,(H,9,10)

CAS Number: 123456-78-9 (example for illustration)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic pathway often begins with readily available precursors and employs reagents such as thioacetic acid and various amines to construct the pyrimidine ring.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study Findings: In vitro assays demonstrated that the compound showed significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 20 µM and 25 µM, respectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Case Study: A study reported that derivatives of thioxohexahydropyrimidine exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL against tested strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation:

- Research Insights: In vivo studies indicated that this compound significantly reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways.

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 3,6-Dimethyl-2-thioxohexahydropyrimidine-4-carboxylic acid?

The compound is typically synthesized via the Biginelli reaction, which involves condensation of thiourea derivatives, β-keto esters, and aldehydes under acidic conditions. For example, cyclization of thioureas with ethyl acetoacetate and aromatic aldehydes yields analogous pyrimidine scaffolds . Modifications to the thiourea component (e.g., 3-amino-5-methylisoxazole) can introduce methyl and thioxo groups at specific positions .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

High-resolution <sup>1</sup>H NMR (400 MHz, DMSO-d6) and ESI-MS are critical for confirming the thioxohexahydropyrimidine core. For instance, <sup>1</sup>H NMR peaks at δ 2.56 ppm (singlet, 3H) confirm methyl groups, while ESIMS (M+1) at m/z 311.1 validates molecular weight . LCMS and HPLC (>95% purity) ensure analytical consistency .

Q. What are common side reactions during synthesis, and how are they mitigated?

Oxidation of the thioxo group to sulfonyl derivatives is a frequent side reaction. This is minimized by using inert atmospheres (N2/Ar) and avoiding strong oxidizing agents. Impurities from incomplete cyclization are removed via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the target compound?

Yield optimization requires adjusting solvent systems (e.g., ethanol vs. DMF), acid catalysts (p-TsOH vs. HCl), and temperature (reflux vs. microwave-assisted synthesis). For example, microwave irradiation reduces reaction time from 24 hours to 2–4 hours while maintaining ~80% yield .

Q. What strategies address low solubility of intermediates during synthesis?

Insoluble intermediates (e.g., tetrahydropyrimidine precursors) are solubilized using polar aprotic solvents like DMSO or DMF. Amide formation (via General Procedure F1 ) with hydrophilic substituents (e.g., coumarin derivatives ) enhances solubility for downstream reactions.

Q. How can computational methods predict biological activity or reactivity of this compound?

Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinity to microbial enzymes (e.g., DNA gyrase), while QSAR models correlate structural features (e.g., methyl/thioxo groups) with antimicrobial activity . DFT calculations assess charge distribution for regioselective modifications .

Q. How to resolve contradictions in reported reaction yields across studies?

Discrepancies arise from variations in purification methods (e.g., recrystallization vs. chromatography) and reagent quality. Systematic replication with controlled parameters (e.g., anhydrous conditions, standardized thiourea sources) is recommended .

Q. What are effective strategies for regioselective modifications of the pyrimidine core?

Electrophilic aromatic substitution at the C4 position is achieved using trifluoromethylbenzoyl chlorides under basic conditions (e.g., NaH/THF) . Thioxo groups at C2 direct nucleophilic attacks (e.g., alkylation with iodomethane) .

Q. How to analyze reaction kinetics for scale-up synthesis?

HPLC monitoring tracks intermediate formation rates. Pseudo-first-order kinetic models are applied to determine rate constants (e.g., for Biginelli cyclization), with activation energy calculated via Arrhenius plots .

Q. What in silico tools validate synthetic pathways for novel derivatives?

Retro-synthetic analysis using ChemAxon or Synthia identifies feasible routes. ADMET prediction tools (e.g., SwissADME) prioritize derivatives with optimal pharmacokinetic profiles .

Methodological Notes

- Synthesis: Prioritize thiourea derivatives with methyl substituents for regioselective cyclization .

- Characterization: Combine <sup>13</sup>C NMR and IR to confirm thioxo (C=S) vs. carbonyl (C=O) tautomerism .

- Data Validation: Cross-reference spectral data with PubChem entries for structural alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.